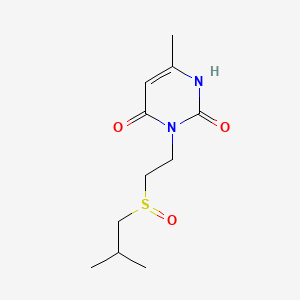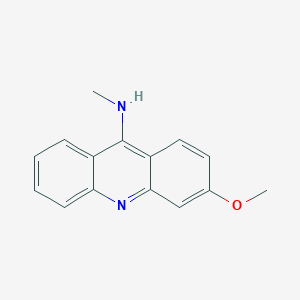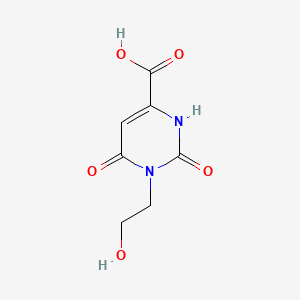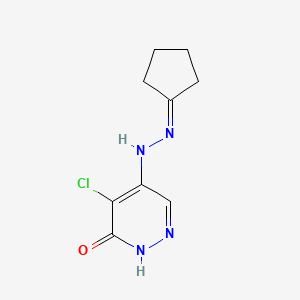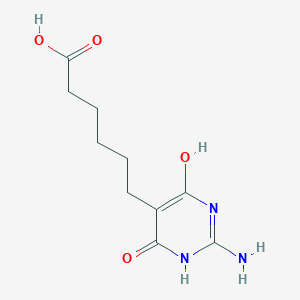
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a hexanoic acid chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization to form the pyrimidine ring. The hexanoic acid chain is then introduced through subsequent reactions, often involving esterification and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid chain may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: Compounds like uracil and thymine share the pyrimidine ring structure but differ in their substituents.
Amino Acids: Compounds like lysine and arginine have similar amino and carboxyl functional groups but lack the pyrimidine ring.
Uniqueness
What sets 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid apart is the combination of the pyrimidine ring with the hexanoic acid chain, providing a unique set of chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
78423-16-2 |
|---|---|
Molekularformel |
C10H15N3O4 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
6-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)hexanoic acid |
InChI |
InChI=1S/C10H15N3O4/c11-10-12-8(16)6(9(17)13-10)4-2-1-3-5-7(14)15/h1-5H2,(H,14,15)(H4,11,12,13,16,17) |
InChI-Schlüssel |
VDOWXMCIVHQCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC1=C(N=C(NC1=O)N)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






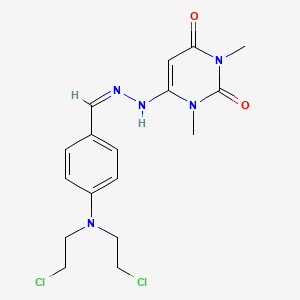
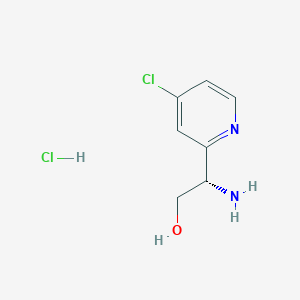
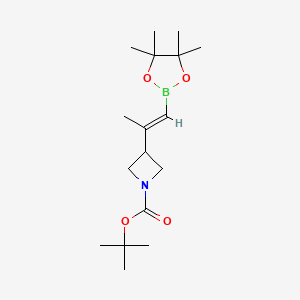
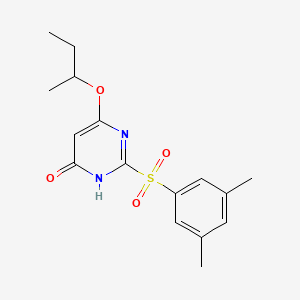
![3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B15215652.png)
